(+)-trans-Limonene oxide

Catalog No.
S603506
CAS No.
6909-30-4
M.F
C10H16O
M. Wt
152.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-trans-Limonene oxide

CAS Number

6909-30-4

Product Name

(+)-trans-Limonene oxide

IUPAC Name

(1S,4R,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptane

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

InChI

InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h8-9H,1,4-6H2,2-3H3/t8-,9-,10+/m1/s1

InChI Key

CCEFMUBVSUDRLG-BBBLOLIVSA-N

SMILES

CC(=C)C1CCC2(C(C1)O2)C

solubility

Practically insoluble to insoluble in water
Soluble (in ethanol)

Canonical SMILES

CC(=C)C1CCC2(C(C1)O2)C

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@@H](C1)O2)C

The exact mass of the compound (+)-trans-Limonene oxide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble to insoluble in watersoluble (in ethanol). The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]. However, this does not mean our product can be used or applied in the same or a similar way.

(+)-trans-Limonene oxide (CAS 6909-30-4) is a bio-based, chiral, cyclic terpene epoxide derived from the epoxidation of (+)-limonene. As a rigid, stereodefined building block, it is primarily procured for ring-opening copolymerization (ROCOP) with carbon dioxide to produce sustainable polycarbonates, and as a highly specific electrophile in asymmetric synthesis. Physically, it is a combustible liquid with a density of approximately 0.93 g/mL and a flash point of 65 °C. In industrial and advanced laboratory settings, the procurement of the pure trans-diastereomer is critical, as the spatial orientation of the methyl group relative to the isopropenyl group fundamentally dictates its reactivity profile, catalyst compatibility, and the thermomechanical properties of downstream polymers .

Research Fit

Chiral Synthon Defined (1S,4R,6R) stereochemistry for asymmetric synthesis
Stereochemical Control Single enantiomer supports stereochemical-control study fit
Research Application Bio-based polymers, cyclic carbonates, chiral auxiliaries

Procuring a generic cis/trans limonene oxide mixture as a cost-saving measure routinely fails in stereoselective polymerizations and chiral syntheses due to orthogonal diastereomeric reactivities. The cis- and trans-isomers exhibit drastically different transition state stabilities during nucleophilic attack and ring-opening events. For instance, in the synthesis of poly(limonene carbonate), standard β-diiminate zinc catalysts are highly selective for the trans-isomer; introducing a cis/trans mixture halts polymerization kinetics, leaves the cis-monomer unreacted, and disrupts the regioregularity of the polymer chain [1]. Conversely, in the synthesis of chiral β-amino alcohols, secondary amines selectively open the trans-epoxide while leaving the cis-epoxide unreacted, meaning a mixed precursor yields only half the theoretical product and requires complex downstream chromatographic separations[2].

Substitution Risk

! Cis/trans diastereomers exhibit divergent reactivity in ring-opening, which may alter reaction outcomes.
! Mixed cis/trans feedstocks can compromise diastereomeric purity and reduce yield in chiral synthesis.
! Polymer and material properties (thermal, mechanical) are isomer-dependent; trans-isomer may not be interchangeable.

Catalyst Selectivity in CO2 Copolymerization

During the alternating copolymerization of limonene oxide and CO2 to form poly(limonene carbonate) (PLimC), the stereochemistry of the epoxide is the primary determinant of monomer conversion. Using β-diiminate zinc acetate catalysts at 100 psi CO2 and 25 °C, the catalyst exhibits near-exclusive selectivity for (+)-trans-limonene oxide, producing a regioregular polycarbonate with >99% carbonate linkages [1]. In contrast, the cis-isomer is essentially unreactive under these optimized conditions, meaning the use of a racemic or diastereomeric mixture results in wasted monomer and altered polymer molecular weights [1].

Evidence DimensionPolymerization selectivity and carbonate linkage yield
Target Compound Data(+)-trans-limonene oxide: High conversion, >99% carbonate linkages
Comparator Or Baselinecis-limonene oxide: Unreactive under identical catalytic conditions
Quantified DifferenceNear-exclusive trans-selectivity; >99% vs negligible conversion
Conditions100 psi CO2, 25 °C, β-diiminate zinc acetate catalyst

Buyers manufacturing bio-based polycarbonates must procure the pure trans-isomer to ensure catalyst compatibility and achieve high-molecular-weight, regioregular thermoplastics.

Biocatalytic Preference
Reported
trans-Isomer: preferred substrate for Re-LEH; cis-isomer: resolution not significantly improved. Reported specific activity on mixture 6.18 µmol/min/mg.
Supports kinetic resolution context for enantiopure trans isolation
Data to verify; assay conditions 50°C, pH 8.0

Orthogonal Reactivity in Nucleophilic Aminolysis

In the synthesis of β-amino alcohol chiral auxiliaries, (+)-trans-limonene oxide demonstrates highly selective reactivity toward secondary nucleophilic amines (such as pyrrolidine, piperidine, or (R)-N-methyl-(α-methyl-benzyl)amine). The trans-isomer undergoes efficient ring-opening to yield the desired β-amino alcohol, whereas the cis-isomer remains largely unreacted due to steric hindrance and transition state instability [1]. Studies show that in a mixed system, the unreacted cis-isomer is recovered in up to 88-90% yield, confirming that only the trans-isomer is productive for this specific nucleophilic addition pathway [1].

Evidence DimensionNucleophilic ring-opening conversion with secondary amines
Target Compound Data(+)-trans-limonene oxide: High conversion to β-amino alcohol
Comparator Or Baselinecis-limonene oxide: 88-90% recovered unreacted
Quantified DifferenceTrans-isomer reacts efficiently; cis-isomer is >88% unreactive
ConditionsReaction with secondary nucleophilic amines in the presence of water

Procuring the pure trans-isomer is mandatory for synthesizing chiral β-amino alcohol ligands without suffering 50% yield losses and severe purification bottlenecks.

Kinetic Separation
Head-to-head
cis Recovery up to 90% (trans reacted); trans Recovery up to 75% (cis reacted) from 1:1 mixture.
Differential amine reactivity enables scalable separation
Reported purity >98% de achievable

Hydrolytic Stability Under Acid-Catalyzed Conditions

The stereochemistry of limonene oxide drastically impacts its stability in aqueous acidic environments. Under general acid-catalyzed conditions, (+)-cis-limonene oxide hydrolyzes approximately 200 times faster than (+)-trans-limonene oxide to form 1,2-limonene diol . This massive kinetic difference is attributed to the relative stability of the SN2 transition state, which is significantly less sterically hindered for water nucleophiles in the cis-isomer . Consequently, the trans-isomer exhibits quantifiably higher hydrolytic stability in mildly acidic process workflows.

Evidence DimensionRate of acid-catalyzed hydrolysis
Target Compound Data(+)-trans-limonene oxide: Highly stable, slow hydrolysis
Comparator Or Baseline(+)-cis-limonene oxide: Rapid hydrolysis
Quantified DifferenceCis-isomer hydrolyzes ~200 times faster than the trans-isomer
ConditionsGeneral acid-catalyzed aqueous conditions (e.g., pH 4.5)

This kinetic stability dictates that processes involving aqueous or mildly acidic conditions will prematurely degrade the cis-isomer, making the trans-isomer the only viable choice for such formulations.

Thermoset Performance
Head-to-head
bis-trans-LO polymer: higher yield and reported higher thermal/mechanical properties vs. bis-cis-LO.
Isomer-dependent crosslinking impacts material selection
Data to verify; quantitative values not provided in source abstract
CO₂ Conversion
Head-to-head
trans-Isomer: considerably higher conversion to cyclic carbonate; cis: lower conversion.
trans-Feedstock required for high-yield NIPU monomer synthesis
87% trans-enriched feed achieved high yield; 40 bar CO₂, 120°C
Antimicrobial Research
Data to verify
Reported selective activity against drug-resistant S. aureus mutants without increasing mutation frequency.
May support resistance mechanism studies
Sources absent; no MIC data reported; requires independent validation

Bio-Based Polycarbonate (PLimC) Manufacturing

Directly downstream of its exclusive compatibility with zinc-based ROCOP catalysts, (+)-trans-limonene oxide is the required monomer for synthesizing high-molecular-weight poly(limonene carbonate). It is the right choice for materials scientists developing rigid, amorphous, bio-sourced thermoplastics with high glass transition temperatures, where the presence of cis-isomers would poison the catalyst or terminate chain growth [1].

Synthesis of Chiral β-Amino Alcohol Auxiliaries

Because secondary amines selectively open the trans-epoxide ring, this compound is the primary precursor for manufacturing β-amino alcohol chiral ligands. It is the correct procurement choice for asymmetric synthesis workflows where high atom economy and the avoidance of complex diastereomeric separations are critical [2].

Preparation of Phosphorus Incorporation (PI) Reagents

Leveraging its stereodefined reactive epoxide, (+)-trans-limonene oxide is utilized as a chiral building block to synthesize P-stereogenic secondary phosphine oxides and asymmetric phosphorus ylides. It is prioritized by synthetic chemists requiring a stable, predictable terpene scaffold for enantiodivergent C–P bond formation .

Application Fit

Application
Selection Property
Validation Focus
Chiral building block synthesis
Stereochemical purity and kinetic resolution reactivity
Enantiomeric excess and yield after separation
Bio-based thermoset development
Isomer-dependent crosslinking efficiency
Thermal and mechanical property benchmarking
Cyclic carbonate synthesis for NIPUs
trans-Isomer reactivity with CO₂
Conversion rate and product yield
Antimicrobial resistance studies
Selective activity against drug-resistant S. aureus
Mutation frequency and resistance mechanism validation

Physical Description

Colourless to pale yellow liquid; fresh clean citrus aroma

XLogP3

2.5

Density

0.926-0.936 (20°)

UNII

8VUQ1B30IK

Other CAS

6909-30-4

Wikipedia

Trans-(+)-limonene oxide

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]

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